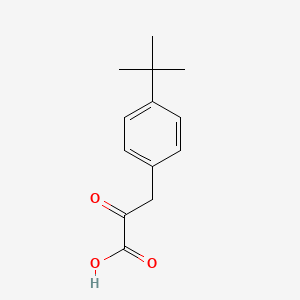

3-(4-Tert-butylphenyl)-2-oxopropanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-(4-Tert-butylphenyl)-2-oxopropanoic acid” is an organic compound with the empirical formula C13H18O2 . It has a molecular weight of 206.28 . It is a solid in form .

Molecular Structure Analysis

The molecular structure of “3-(4-Tert-butylphenyl)-2-oxopropanoic acid” is characterized by a tert-butyl group attached to a phenyl ring, which is further connected to a propanoic acid group . The InChI key for this compound is BNJYANVQFVSYEK-UHFFFAOYSA-N .Applications De Recherche Scientifique

Asymmetric Synthesis

A study by Paquin et al. (2005) describes the asymmetric rhodium-catalyzed conjugate addition of arylboronic acids to unsaturated tert-butyl esters, yielding enantioenriched tert-butyl 3,3-diarylpropanoates.

Organometallic Chemistry

A publication by Speier et al. (1996) investigates the aerobic reactions of ammonia/3,5-di-tert-butylcatechol Schiff-Base condensation products with copper, highlighting their potential in metal-organic chemistry.

Catalysis

Research by Mikhel et al. (2011) explores the use of 3-(3-tert-butyl-4-hydroxyphenyl)propionic acid methyl ester in rhodium-catalyzed hydroformylation, emphasizing its role in catalytic processes.

Gas Chromatography

Muskiet et al. (1981) developed a capillary gas-chromatographic method for quantitatively determining derivatives of homovanillic acid and vanilmandelic acid, which are tert-butyldimethylsilyl derivatives.

Solar Cell Applications

A study by Kim et al. (2006) focuses on the molecular engineering of organic sensitizers for solar cells, including compounds with tert-butyl groups.

Synthesis of Inhibitors

Research by Ali et al. (1995) discusses the synthesis of 3'-(tert-Butyl) 3'-dephenyl analogs of paclitaxel and docetaxel, highlighting their potential as inhibitors.

Asymmetric Synthesis of Amines

A paper by Ellman et al. (2002) explores the use of N-tert-butanesulfinyl imines in the asymmetric synthesis of amines.

Food Contact Materials

A scientific opinion by Flavourings (2011) evaluates the safety of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid, esters with C13-C15 branched and linear alcohols, for use in food contact materials.

Metabolic Studies

Rimbault et al. (1993) analyze organic acids as tert-butyldimethylsiyl derivatives in cultures of a thermophilic sulfur-dependent anaerobic archaeon.

Pharmaceutical Synthesis

Sun et al. (2014) present a method for synthesizing Boc-protected 1-(3-oxocycloalkyl)ureas via a one-step Curtius rearrangement.

Orientations Futures

Mécanisme D'action

Target of Action

It is known that similar compounds often interact with enzymes or receptors in the body, influencing their function .

Mode of Action

It is likely that this compound interacts with its targets through a process of binding and unbinding, causing changes in the target’s function .

Biochemical Pathways

Similar compounds often influence pathways related to metabolism, signal transduction, or gene expression .

Pharmacokinetics

Similar compounds are often absorbed through the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in urine or feces .

Result of Action

Similar compounds often result in changes to cellular function, gene expression, or metabolic processes .

Action Environment

Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of 3-(4-Tert-butylphenyl)-2-oxopropanoic acid .

Propriétés

IUPAC Name |

3-(4-tert-butylphenyl)-2-oxopropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-13(2,3)10-6-4-9(5-7-10)8-11(14)12(15)16/h4-7H,8H2,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXQKWGQEVYRRIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CC(=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Tert-butylphenyl)-2-oxopropanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-difluorophenyl)-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2980401.png)

![2,5-dichloro-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2980405.png)

![5-({[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)-2-furoic acid](/img/structure/B2980406.png)

![Ethyl 3-[3-(prop-2-enoylamino)propanoylamino]pyrrolidine-1-carboxylate](/img/structure/B2980407.png)

![N-(octahydrobenzo[b][1,4]dioxin-6-yl)cinnamamide](/img/structure/B2980411.png)

![N-[[4-(2-chlorophenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2980415.png)

![1-(1-(2-([1,1'-Biphenyl]-4-yl)acetyl)azetidin-3-yl)piperidine-4-carboxamide](/img/structure/B2980420.png)

![1-Benzyl-3-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]urea](/img/structure/B2980421.png)